
N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide
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Overview
Description
N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a complex organic compound that features a combination of oxadiazole and purine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Chlorophenyl Group:
Formation of the Purine Derivative: The purine moiety can be synthesized through multi-step reactions starting from simple precursors like guanine or xanthine.
Coupling of the Two Moieties: The final step involves coupling the oxadiazole and purine derivatives through an acetamide linkage, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the purine moiety.
Reduction: Reduction reactions could target the oxadiazole ring or the chlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with unique properties.
Biology
Enzyme Inhibition: Possible applications as an inhibitor of specific enzymes.
Biological Probes: Use as a probe in biochemical assays.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible applications in the treatment of diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide would depend on its specific applications. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide
- N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide
Uniqueness
The uniqueness of N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This could include enhanced binding affinity to specific molecular targets, improved stability, or unique reactivity patterns.
Properties
CAS No. |
1210688-98-4 |
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Molecular Formula |
C17H14ClN7O4 |
Molecular Weight |
415.8 g/mol |
IUPAC Name |
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C17H14ClN7O4/c1-23-13-12(15(27)24(2)17(23)28)25(8-19-13)7-11(26)20-16-22-21-14(29-16)9-4-3-5-10(18)6-9/h3-6,8H,7H2,1-2H3,(H,20,22,26) |
InChI Key |
BUBDCSPJPQKRAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(O3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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